![molecular formula C16H13FO2 B5670259 3,4-dihydro-2H-chromen-6-yl(4-fluorophenyl)methanone CAS No. 101019-03-8](/img/structure/B5670259.png)
3,4-dihydro-2H-chromen-6-yl(4-fluorophenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of related chromen-6-yl compounds typically involves photoinduced rearrangement or photo-reorganization processes. For instance, benzoaryl-5-yl(2-hydroxyphenyl)methanones, closely related to the target compound, can be synthesized through the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones, achieving yields of 77-95% under specific conditions, such as irradiation with a high-pressure mercury lamp in an ethanol environment. This method stands out for not requiring transition metals, oxidants, or other additives (Jinming Fan et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-dihydro-2H-chromen-6-yl(4-fluorophenyl)methanone is typically analyzed using techniques like NMR, HRMS, and X-ray diffraction. Such analyses provide insights into the molecular geometry, conformation, and electronic structure. For related compounds, density functional theory (DFT) calculations have been used to compare with experimental X-ray diffraction values, revealing the consistency between theoretical and crystallographic analyses and shedding light on molecular electrostatic potential and frontier molecular orbitals (P. Huang et al., 2021).
Chemical Reactions and Properties
Chromen-6-yl compounds engage in various chemical reactions, including photo-reorganization and cyclization, leading to the formation of structurally complex and bioactive molecules. These reactions are influenced by factors like the structure of alkoxyl groups and the presence of specific functional groups, which can dictate the yield and type of products formed. For example, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones can lead to angular pentacyclic compounds in a single step without specific or toxic reagents (Aarti Dalai et al., 2017).
properties
IUPAC Name |
3,4-dihydro-2H-chromen-6-yl-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c17-14-6-3-11(4-7-14)16(18)13-5-8-15-12(10-13)2-1-9-19-15/h3-8,10H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXPZDQZYBELDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143670 |
Source
|
Record name | Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101019-03-8 |
Source
|
Record name | Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101019038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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